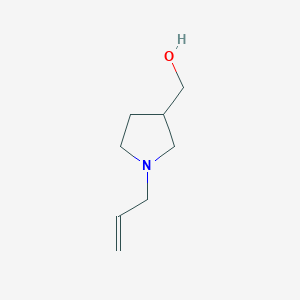

(1-Allylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-prop-2-enylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h2,8,10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRJLPHATQNWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649261 | |

| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71548-32-8 | |

| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Allylpyrrolidin 3 Yl Methanol

Evolution of Synthetic Routes and Pathways

The development of synthetic methods for pyrrolidine (B122466) derivatives has a rich history, driven by the need for efficient access to this important heterocyclic motif. The synthesis of (1-Allylpyrrolidin-3-yl)methanol is built upon these foundational methods, with specific adaptations to incorporate the desired functionalities.

Historical Development of Pyrrolidine Ring Formation for this Scaffold

Historically, the construction of the pyrrolidine ring has been achieved through various cyclization strategies. Early methods often relied on the intramolecular cyclization of long-chain amino halides or the condensation of α,ω-dihalides with primary amines. Another classical approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine to form the pyrrole (B145914) ring, which can then be reduced to a pyrrolidine.

More sophisticated and stereocontrolled methods have since been developed. These include [3+2] cycloaddition reactions, particularly those involving azomethine ylides, which offer a powerful tool for the construction of the pyrrolidine core with control over stereochemistry. Ring-closing metathesis (RCM) of diallylamines has also emerged as a versatile method for synthesizing substituted pyrrolidines. Furthermore, the use of naturally occurring chiral building blocks like proline and hydroxyproline (B1673980) has been instrumental in the enantioselective synthesis of pyrrolidine derivatives. osaka-u.ac.jp Recent advancements have even demonstrated the synthesis of pyrrolidine skeletons through a photo-promoted ring contraction of pyridines, highlighting the ongoing innovation in this field. osaka-u.ac.jpnih.gov

Strategic Installation of Allyl and Hydroxymethyl Moieties

The introduction of the allyl group onto the pyrrolidine nitrogen and the hydroxymethyl group at the C-3 position requires careful strategic planning. The allyl group is typically introduced via N-alkylation of a pre-formed pyrrolidine ring. This is a standard transformation often achieved by treating the secondary amine with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

The hydroxymethyl group at the C-3 position can be incorporated in several ways. One common strategy is to start with a precursor that already contains this functionality or a group that can be readily converted to it. For instance, derivatives of 3-pyrrolidinecarboxylic acid can be reduced to the corresponding alcohol. Alternatively, a carbonyl group at the C-3 position can be reduced to a hydroxyl group, or a protected hydroxymethyl group can be carried through the synthesis and deprotected in the final steps. The synthesis of related structures, such as 2-(hydroxymethyl)pyrrolidine derivatives, often involves the reduction of a corresponding ester or carboxylic acid. matrixscientific.com

Classical and Established Synthetic Approaches

Established methods for the synthesis of this compound often involve multi-step sequences starting from readily available precursors. These approaches can be categorized as either linear or convergent/divergent strategies.

Multi-Step Synthesis from Precursors

A common and straightforward approach to this compound is a multi-step synthesis starting from a commercially available or easily prepared pyrrolidine derivative. A logical precursor is pyrrolidin-3-ylmethanol (B1340050). This secondary amine can be directly N-allylated to yield the target compound.

Table 1: Hypothetical Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Pyrrolidin-3-ylmethanol | Allyl bromide, K₂CO₃, Acetonitrile (B52724), Reflux | This compound |

This approach is conceptually simple, with the key transformation being the N-alkylation of the pyrrolidine nitrogen. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Another classical approach involves starting from a precursor where the hydroxymethyl group is generated in a later step. For example, one could start with 1-allylpyrrolidine-3-carboxylic acid. The carboxylic acid group can then be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies offer advantages in terms of efficiency and the ability to generate libraries of related compounds.

A convergent synthesis would involve the preparation of two or more fragments that are then joined together in the final stages of the synthesis. For this compound, a convergent approach is less common for this specific small molecule but could be envisioned by coupling a pre-formed N-allyl fragment with a three-carbon unit that cyclizes to form the pyrrolidine ring.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of target molecules. For example, a protected 3-hydroxymethylpyrrolidine could serve as a key intermediate. This intermediate could then be reacted with various electrophiles, including allyl halides, to produce a range of N-substituted pyrrolidin-3-ylmethanol derivatives. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. The development of modular and divergent approaches to access diverse pyrrolidine scaffolds has been a focus of recent research. nih.gov

Modern and Optimized Synthetic Pathways

Modern synthetic chemistry strives for efficiency, atom economy, and the use of milder and more environmentally friendly reagents. For the synthesis of this compound, this translates to optimizing existing routes and developing novel, more direct methods.

One area of optimization lies in the N-allylation step. While traditional methods using allyl halides are effective, they can sometimes lead to over-alkylation or require harsh conditions. Modern catalytic methods, such as palladium-catalyzed allylic amination, could offer a milder and more selective alternative for the introduction of the allyl group.

Reductive amination represents another powerful and modern approach. masterorganicchemistry.com This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, one could envision the reductive amination of propanal with pyrrolidin-3-ylmethanol.

Table 2: Reductive Amination Approach to this compound

| Starting Materials | Reducing Agent | Catalyst (if applicable) | Product |

| Pyrrolidin-3-ylmethanol, Propanal | Sodium triacetoxyborohydride (B8407120) (STAB) | Acetic acid | This compound |

| Pyrrolidin-3-ylmethanol, Propanal | H₂, Pd/C | - | This compound |

Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for reductive aminations, often proceeding at room temperature and tolerating a wide range of functional groups. Catalytic hydrogenation is another green and efficient method for this transformation.

Catalytic Processes in Stereoselective Synthesis

The stereoselective synthesis of pyrrolidine derivatives often relies on powerful catalytic methods that can control the formation of chiral centers. While specific catalytic processes for the direct synthesis of this compound are not extensively documented in publicly available literature, general strategies for the stereoselective synthesis of substituted pyrrolidines can be extrapolated.

One of the key approaches involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method is highly versatile for constructing the pyrrolidine ring with a high degree of stereocontrol. In a hypothetical application to this compound, a chiral catalyst, often a metal complex with a chiral ligand, would orchestrate the cycloaddition of an appropriate azomethine ylide with an alkene, leading to a pyrrolidine core with defined stereochemistry. Subsequent functional group transformations would then yield the target molecule.

Another relevant catalytic process is the hydroamination of alkenes. Catalytic intramolecular hydroamination of suitable aminoalkenes can forge the pyrrolidine ring. The stereoselectivity of this process can be governed by a chiral catalyst, leading to enantiomerically enriched pyrrolidine intermediates. For the synthesis of this compound, a precursor containing both an amino group and a suitably positioned alkene moiety would be required.

Furthermore, the N-allylation of a pre-existing pyrrolidin-3-ylmethanol scaffold represents a direct and often catalytic approach. Transition metal catalysts, particularly those based on palladium, are widely employed for allylic substitutions. The use of a chiral palladium catalyst could, in principle, achieve a kinetic resolution of a racemic pyrrolidin-3-ylmethanol or a diastereoselective allylation of a chiral precursor, though such specific applications for this target molecule are not readily found in the literature.

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is of paramount importance for its potential applications in pharmaceuticals, where different enantiomers can exhibit distinct pharmacological activities. Achieving this can be approached through several asymmetric synthesis strategies.

A common method is the use of a chiral pool , starting from readily available and enantiomerically pure precursors such as proline or other amino acids. For instance, (S)- or (R)-proline can be chemically modified through a series of stereoretentive or stereoinversive steps to construct the desired this compound enantiomer. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach. As mentioned in the previous section, catalytic asymmetric 1,3-dipolar cycloadditions or hydroaminations using chiral catalysts can generate enantiomerically enriched pyrrolidine intermediates. For example, the reaction of an achiral imine with an alkene in the presence of a chiral Lewis acid or organocatalyst can lead to the formation of a specific enantiomer of the pyrrolidine ring system.

Another powerful technique is enzymatic resolution . A racemic mixture of this compound or a suitable precursor could be subjected to an enzymatic reaction where one enantiomer is selectively transformed, allowing for the separation of the unreacted enantiomer. Lipases are commonly used enzymes for the kinetic resolution of alcohols and their derivatives.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed or optimized to align with these principles.

Atom Economy: The ideal synthetic route maximizes the incorporation of all reactant atoms into the final product. Addition reactions, such as the 1,3-dipolar cycloaddition, are inherently more atom-economical than substitution or elimination reactions which generate byproducts. The direct N-allylation of pyrrolidin-3-ylmethanol with an allylating agent where the leaving group is benign (e.g., water) would also represent a highly atom-economical step.

Use of Catalysis: Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often end up as waste. The use of catalytic amounts of metal complexes or organocatalysts for the key bond-forming steps in the synthesis of this compound is a prime example of this principle in action.

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. For instance, performing the N-allylation reaction in water or under neat conditions, if feasible, would be a significant green improvement.

Reduction of Derivatives: Synthetic routes that minimize the use of protecting groups are preferred as they reduce the number of steps, reagent consumption, and waste generation. The direct, selective N-allylation of pyrrolidin-3-ylmethanol would be a greener alternative to a multi-step sequence involving protection of the hydroxyl group, N-allylation, and subsequent deprotection.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Yields across Methodologies

A direct comparative analysis of different synthetic methodologies for this compound is challenging due to the lack of published, side-by-side studies with detailed experimental data for this specific compound. However, a general comparison can be made based on the nature of the reactions involved in hypothetical synthetic routes.

| Methodology | Plausible Key Steps | Theoretical Atom Economy | Potential Yield | Green Chemistry Considerations |

| Chiral Pool Synthesis | Multi-step conversion from proline | Generally lower due to multiple steps and use of stoichiometric reagents. | Can be high for individual steps, but overall yield may be moderate. | Reliance on a renewable starting material (proline) is a plus. Can generate significant waste. |

| Catalytic Asymmetric Synthesis | Catalytic 1,3-dipolar cycloaddition or hydroamination | High for the key cycloaddition/cyclization step. | Can be high, depending on catalyst efficiency and substrate scope. | Use of catalysis is a major advantage. Can still require stoichiometric reagents in other steps. |

| Direct N-Allylation | N-allylation of pyrrolidin-3-ylmethanol | High, especially with reagents like allyl alcohol. | Can be high, but may be complicated by over-alkylation or side reactions. | Potentially the most direct and atom-economical route. The choice of allylating agent and catalyst is crucial for its greenness. |

| Enzymatic Resolution | Racemic synthesis followed by enzymatic separation | The synthesis part would have its own atom economy. The resolution step itself does not form new bonds in the desired product. | The maximum theoretical yield for the desired enantiomer is 50%. | Use of biocatalysis is a key green principle. Mild reaction conditions. |

Table 1: Comparative Analysis of Hypothetical Synthetic Methodologies for this compound

Elucidation of Chemical Reactivity and Transformative Reactions of 1 Allylpyrrolidin 3 Yl Methanol

Reactivity Profiling of the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a key site for chemical modification, participating in nucleophilic substitution, oxidation, and derivatization reactions such as esterification and etherification.

Investigation of Nucleophilic Substitution Pathways

The hydroxyl group is inherently a poor leaving group. Therefore, to facilitate nucleophilic substitution, it typically requires activation. A common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This two-step process allows for subsequent reaction with a wide range of nucleophiles.

Alternatively, direct substitution can be achieved under specific conditions. The SN1 reaction mechanism, for instance, involves the formation of a carbocation intermediate after the loss of a leaving group, which is then attacked by a nucleophile. masterorganicchemistry.com This pathway is generally favored for tertiary and secondary halides but can be relevant under conditions that promote carbocation formation. masterorganicchemistry.com For primary alcohols like the one in (1-Allylpyrrolidin-3-yl)methanol, SN2 reactions are more typical. chemguide.co.uk In an SN2 reaction, a nucleophile directly attacks the carbon atom, displacing the leaving group in a single, concerted step. chemguide.co.uk For this to occur with an alcohol, the hydroxyl group must first be protonated by a strong acid to form a better leaving group (water).

The Mitsunobu reaction offers a milder method for nucleophilic substitution, often proceeding with an inversion of stereochemistry. This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate to activate the alcohol for attack by a nucleophile. While highly effective on a lab scale, its application on a larger scale can be complicated by the formation of by-products that are difficult to remove. acsgcipr.org

Oxidation Reactions and Derivative Formation

The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The selection of the oxidant is crucial for controlling the extent of the oxidation.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this selective transformation, yielding (1-allylpyrrolidin-3-yl)carbaldehyde.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or potassium dichromate. This reaction produces (1-allylpyrrolidin-3-yl)carboxylic acid.

The following table summarizes common oxidation reactions for primary alcohols:

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM) |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous dichloromethane (DCM) |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, followed by acid workup |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone |

Esterification and Etherification Reactions

Esterification: The reaction of the hydroxymethyl group with a carboxylic acid, typically in the presence of an acid catalyst like concentrated sulfuric acid, yields an ester. chemguide.co.uk This process, known as Fischer esterification, is an equilibrium reaction. chemguide.co.uk To achieve high yields, water is often removed as it forms. chemguide.co.ukmdpi.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.ukyoutube.com Various catalysts, including bismuth(III) salts and sulfonic acids, have been developed to promote efficient esterification under milder conditions. mdpi.comrug.nlresearchgate.net

Etherification: The formation of an ether from this compound can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. organic-chemistry.org Other methods include reactions catalyzed by various metal complexes or using specific activating agents. organic-chemistry.org

Reactivity Characteristics of the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine nitrogen in the pyrrolidine ring is nucleophilic and basic due to its lone pair of electrons, making it a reactive center for alkylation, acylation, and coordination with metal ions.

Alkylation and Acylation Reactions at the Nitrogen Center

Alkylation: As a tertiary amine, the pyrrolidine nitrogen readily reacts with alkyl halides in a process known as N-alkylation. wikipedia.org This reaction, the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt by-products. wikipedia.org Studies have detailed the alkylation of similar nitrogen-containing heterocycles, forming new C-N bonds under various conditions. nih.govnih.gov

Acylation: The nitrogen atom can be acylated by reacting with acyl chlorides or acid anhydrides to form an N-acylpyrrolidinium species. youtube.comorganic-chemistry.org This reaction is analogous to the esterification of the hydroxyl group but often proceeds more readily due to the higher nucleophilicity of the nitrogen. The use of N-acylbenzotriazoles has also been reported as an efficient method for acylating amines. organic-chemistry.org In some cases, the regioselectivity of acylation on pyrrole-like structures can be influenced by the choice of Lewis acid catalyst. nih.gov

Exploration of Coordination Chemistry and Ligand Potential

The pyrrolidine nitrogen's lone pair allows this compound to function as a ligand in coordination chemistry. The presence of the hydroxymethyl group and the allyl group introduces additional potential donor sites (oxygen and the C=C bond), classifying it as a potential multidentate ligand.

The coordination of N-donor ligands to various metal centers, such as zinc, copper, and nickel, is well-documented. mdpi.com Zinc, for example, is a strong Lewis acid that can accommodate various coordination numbers and geometries, readily binding to N, O, or S donors. mdpi.com Mixed N,P-donor ligands have been used to create aluminum complexes whose coordination mode and subsequent catalytic activity can be modulated by steric factors. nih.gov The allyl group itself can coordinate to metals in various ways, and the chemistry of silyl-substituted allyl ligands has been studied, revealing diverse coordination behaviors. researchgate.net The combination of the "hard" nitrogen and "soft" allyl donors in this compound suggests it could be a versatile ligand for a range of metal ions, potentially leading to catalysts or materials with unique properties. uci.edu

Chemical Transformations Involving the Allyl Moiety

The allyl group is a cornerstone of the molecule's reactivity, offering a gateway to a variety of synthetic transformations. Its carbon-carbon double bond is susceptible to electrophilic attack, participates readily in cycloaddition reactions, and is an excellent substrate for powerful carbon-carbon bond-forming metathesis reactions.

Electrophilic Addition Reactions

The alkene of the allyl group in this compound is electron-rich and readily undergoes electrophilic addition. While simple hydrohalogenation or hydration follows standard Markovnikov principles, the presence of the neighboring pyrrolidine nitrogen atom enables more complex and stereocontrolled transformations through intramolecular participation.

A key transformation in this class is electrophile-induced cyclization. Treatment with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or iodine, is not expected to simply yield a dihalogenated product. Instead, the reaction is anticipated to proceed via an initial formation of a cyclic halonium ion intermediate. The proximate nitrogen atom of the pyrrolidine ring can then act as an intramolecular nucleophile, attacking the intermediate to forge a new carbon-nitrogen bond. This pathway leads to the formation of a bicyclic aziridinium (B1262131) ion, which is subsequently opened by a nucleophile. This type of haloamination reaction is a well-established method for synthesizing nitrogen-containing heterocycles. mdpi.com For instance, the reaction of unsaturated sulfonamides with a bromine source can lead to the stereoselective formation of brominated pyrrolidines. mdpi.com

In the case of this compound, this would result in the formation of a substituted 1-azabicyclo[3.1.0]hexane system. The regiochemistry of the nitrogen attack and the subsequent nucleophilic ring-opening are governed by stereoelectronic factors and the stability of the intermediates involved.

Cycloaddition Chemistry and Ring Annulation Strategies

The allyl group serves as a competent two-π-electron component in various cycloaddition reactions, providing a robust method for constructing new ring systems with high stereocontrol.

[4+2] Cycloadditions (Diels-Alder Reaction): While the allyl group itself is a simple dienophile, its reactivity can be enhanced by the nitrogen atom. More sophisticated strategies involve cascade reactions where the amine functionality is used to first construct a diene, which then undergoes an intramolecular Diels-Alder (IMDA) reaction. nih.gov For example, a palladium-catalyzed cascade involving amines and divinyl carbonates can generate a diene intermediate that subsequently cyclizes to form complex polycyclic N-heterocycles. rsc.org A plausible strategy for this compound could involve its reaction with a suitable diene in an intermolecular Diels-Alder reaction to form a cyclohexene-fused pyrrolidine derivative. wikipedia.orglibretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloaddition): The allyl double bond is an excellent dipolarophile for reactions with 1,3-dipoles such as nitrile oxides, azides, or azomethine ylides. wikipedia.orgyoutube.com This reaction provides direct access to five-membered heterocyclic rings. For instance, reacting this compound with a nitrile oxide (generated in situ from an oxime) would yield an isoxazoline-substituted pyrrolidine. Similarly, reaction with an azomethine ylide can produce a new pyrrolidine ring appended to the starting molecule. youtube.com These cycloadditions are known for their high degree of stereospecificity, allowing the stereochemistry of the alkene to be translated into the newly formed ring. youtube.com

Olefin Metathesis Reactions and Derivative Synthesis

Olefin metathesis is a powerful and versatile tool for carbon-carbon bond formation, and the allyl group of this compound is an ideal handle for such transformations. beilstein-journals.org Modern ruthenium-based catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, exhibit remarkable functional group tolerance, remaining active in the presence of both the alcohol and tertiary amine functionalities. ox.ac.uknih.gov

Cross-Metathesis (CM): This is the most straightforward application, where the allyl group is reacted with a different terminal alkene to create a new, more complex olefin. The reaction's efficiency can be influenced by the nature of the cross-partner and the catalyst used. Research on the cross-metathesis of N-allylamines has shown that electron-withdrawing protecting groups on the nitrogen can enhance yields, although tertiary amines like the one in the title compound are generally well-tolerated. organic-chemistry.org The presence of the allylic alcohol functionality is also known to positively influence the reaction rate, an observation termed the "allylic chalcogen effect." beilstein-journals.orgnih.gov

A representative cross-metathesis reaction is shown in the table below, illustrating the synthesis of a functionalized pyrrolidine derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| This compound | Methyl Acrylate | Grubbs II Catalyst | (E)-Methyl 4-(3-(hydroxymethyl)pyrrolidin-1-yl)but-2-enoate | illinois.edu |

| This compound | Styrene | Hoveyda-Grubbs II | (E)-(1-(4-phenylbut-2-en-1-yl)pyrrolidin-3-yl)methanol | ox.ac.uk |

Cascade and Multi-functional Group Transformations

The unique arrangement of functional groups in this compound makes it an excellent substrate for cascade reactions, where a single event triggers a sequence of transformations to rapidly build molecular complexity.

Radical-Mediated Cyclizations: The allyl group can participate in radical cyclizations. For example, radical addition to the double bond can be followed by an intramolecular cyclization involving another part of the molecule. A sophisticated approach involves a palladium-catalyzed three-component radical-polar crossover, where an alkyl radical adds to a diene, and the resulting allylpalladium intermediate is trapped by an amine. researchgate.net This concept could be adapted to engage the pyrrolidine nitrogen of the title compound.

Heck and Amination Cascades: Nickel-catalyzed cascade reactions of allylamines with dihaloarenes have been developed to synthesize indoles. acs.org This involves a sequence of a Mizoroki-Heck reaction followed by an intramolecular C-N bond formation. By analogy, this compound could be employed in similar palladium or nickel-catalyzed cascades to construct fused heterocyclic systems.

Oxidative Cyclizations: The combination of the allyl group and a nucleophile (either the nitrogen or a derivatized hydroxyl group) allows for oxidative cyclizations. For instance, enantioselective oxidative cyclization of N-allyl carboxamides using hypervalent iodine reagents can produce chiral oxazolines. nih.gov To apply this to this compound, the hydroxyl group could first be acylated, and then subjected to oxidative conditions to trigger an intramolecular cyclization involving the allyl group and the acyl oxygen, leading to the formation of a bicyclic lactone or related structure.

A summary of potential cascade strategies is presented below.

| Cascade Type | Key Steps | Potential Product Class | Ref. |

| Heck/Amination Cascade | Intermolecular Heck reaction followed by intramolecular C-N cyclization. | Fused N-heterocycles | acs.org |

| Oxidative Aminocyclization | Electrophilic activation of the alkene followed by intramolecular attack of nitrogen. | Bicyclic aziridinium intermediates | mdpi.com |

| Metathesis/Cyclization | Cross-metathesis to form an enone, followed by intramolecular conjugate addition. | Substituted pyrroles or pyridinones | organic-chemistry.org |

These transformative reactions underscore the synthetic utility of this compound as a versatile building block for accessing a wide array of complex, nitrogen-containing molecular architectures.

Stereochemical Aspects in the Synthesis and Reactions of 1 Allylpyrrolidin 3 Yl Methanol

Analysis of Stereogenic Centers and Chirality

(1-Allylpyrrolidin-3-yl)methanol possesses a single stereogenic center at the C3 position of the pyrrolidin-3-yl)methanol possesses a single stereogenic center at the C3 position of the pyrrolidine (B122466) ring, the carbon atom to which the hydroxymethyl group is attached. The presence of this chiral center gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. These enantiomers exhibit identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a hallmark of chiral molecules. The distinct three-dimensional arrangement of the substituents around the C3 stereocenter is the fundamental basis of the molecule's chirality and is a critical determinant of its chemical and biological behavior.

Enantioselective Synthesis Strategies for this compound

The synthesis of enantiomerically pure forms of this compound is a significant focus of research, driven by the demand for stereochemically defined building blocks in medicinal chemistry and materials science. Several strategies have been successfully employed to achieve high levels of enantioselectivity.

One prominent approach involves the use of chiral starting materials, a strategy known as chiral pool synthesis. For instance, the enantiomerically pure (R)- and (S)-3-hydroxypyrrolidine can be N-allylated to yield the corresponding enantiomers of this compound. This method leverages the readily available and stereochemically defined nature of the starting material to ensure the stereochemical integrity of the final product.

Asymmetric catalysis offers another powerful route to enantiomerically enriched this compound. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a prochiral ketone precursor can be achieved with high enantioselectivity using a chiral reducing agent.

A notable example is the synthesis of (R)-1-allyl-3-hydroxymethylpyrrolidine from L-aspartic acid. This multi-step synthesis proceeds through a series of transformations that preserve and transfer the chirality of the starting material to the final product.

| Starting Material | Key Reagents/Steps | Product | Enantiomeric Purity |

| L-Aspartic acid | 1. Esterification 2. N-protection 3. Reduction 4. Cyclization 5. N-allylation | (R)-(1-Allylpyrrolidin-3-yl)methanol | High |

| (R)-3-Hydroxypyrrolidine | Allyl bromide, K2CO3, CH3CN | (R)-(1-Allylpyrrolidin-3-yl)methanol | High |

| (S)-3-Hydroxypyrrolidine | Allyl bromide, K2CO3, CH3CN | (S)-(1-Allylpyrrolidin-3-yl)methanol | High |

Diastereoselective Reactions and Control Mechanisms in Derivative Formation

The inherent chirality of this compound plays a crucial role in directing the stereochemical course of subsequent reactions, leading to the formation of diastereomers. The control of diastereoselectivity is paramount when this compound is used as a scaffold for the synthesis of more complex molecules with multiple stereocenters.

The existing stereocenter at C3 can influence the facial selectivity of reactions at other positions on the pyrrolidine ring or at the allyl group. This stereocontrol is often governed by steric and electronic factors. For instance, the reaction of an enantiomerically pure this compound with an electrophile can proceed with a high degree of diastereoselectivity, with the incoming group preferentially attacking from the less sterically hindered face.

The hydroxyl group can also be exploited as a directing group to control the stereochemical outcome of reactions. For example, its conversion to a bulky protecting group can further enhance the steric bias, leading to improved diastereoselectivity in subsequent transformations.

Impact of Stereochemistry on Downstream Chemical Transformations

In the synthesis of complex heterocyclic systems, the stereochemistry of the starting this compound is often the cornerstone upon which the entire stereochemical framework of the target molecule is built. Intramolecular cyclization reactions involving the allyl group, for example, are highly sensitive to the stereochemistry at C3, with the configuration of this center often determining the relative stereochemistry of newly formed rings.

Furthermore, the enantiomeric purity of this compound is of utmost importance when it is employed as a chiral ligand in asymmetric catalysis. The stereochemical information embedded in the ligand is transferred to the metal center, creating a chiral environment that enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the formation of an enantiomerically enriched product. Any stereochemical impurity in the ligand can have a detrimental effect on the enantioselectivity of the catalytic process.

Investigation of 1 Allylpyrrolidin 3 Yl Methanol As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structure of (1-allylpyrrolidin-3-yl)methanol, with its reactive allyl and hydroxyl groups, makes it a prospective starting material for the synthesis of more complex heterocyclic systems. The inherent pyrrolidine (B122466) scaffold can be modified or used as a foundation for building larger structures.

The functional groups of this compound allow for the straightforward synthesis of various substituted pyrrolidine derivatives. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as esters, ethers, or amines. The N-allyl group can also undergo a range of reactions, including isomerization, oxidation, or participation in cycloaddition reactions.

Detailed research findings specifically documenting the extensive use of this compound for these transformations are not widely available in peer-reviewed literature. However, based on fundamental organic reactions, a variety of derivatives could theoretically be produced. For instance, the hydroxyl group could be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide array of functionalities at the 3-position.

Table 1: Potential Reactions for the Synthesis of Substituted Pyrrolidine Derivatives

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | PCC, CH₂Cl₂ | 1-Allylpyrrolidine-3-carbaldehyde | Oxidation |

| This compound | NaH, Benzyl bromide | 1-Allyl-3-(benzyloxymethyl)pyrrolidine | Williamson Ether Synthesis |

| This compound | Acetic anhydride, Pyridine | (1-Allylpyrrolidin-3-yl)methyl acetate | Esterification |

This table is illustrative and represents theoretically possible transformations.

The N-allyl group is a key feature that could enable the formation of fused and spirocyclic systems. For example, intramolecular cyclization reactions involving the allyl group could lead to the formation of bicyclic structures. Ring-closing metathesis (RCM) is a powerful tool that could potentially be used to form a new ring fused to the pyrrolidine core, provided a second double bond is introduced into the molecule.

Similarly, the formation of spirocycles is a theoretical possibility. A 1,3-dipolar cycloaddition involving an azomethine ylide generated from the pyrrolidine nitrogen and an appropriate intramolecular dipolarophile could lead to a spirocyclic system. While there are many examples of such reactions with similar pyrrolidine derivatives, specific studies commencing from this compound are not prominently documented. researchgate.netmdpi.comrsc.org

Building Block for Complex Organic Molecular Architectures

In the construction of complex molecules, small, functionalized heterocyclic compounds like this compound can serve as valuable building blocks. rsc.orgsigmaaldrich.com The pyrrolidine ring can act as a central scaffold from which different molecular fragments are elaborated. The bifunctionality of the molecule allows for sequential or orthogonal reactions, where the alcohol and the allyl group are modified in separate steps to build up molecular complexity.

For example, the hydroxyl group could be used to attach the pyrrolidine moiety to a solid support for use in combinatorial chemistry. The allyl group could then be modified through various reactions, such as hydroboration-oxidation to yield a propanol (B110389) side chain, which could be further functionalized. This step-wise approach allows for the controlled construction of complex molecular architectures.

Role in Total Synthesis of Natural Products and Analogues

The pyrrolidine ring is a core structural element in a vast number of natural products, particularly alkaloids. nih.govclockss.org Therefore, functionalized pyrrolidines are crucial intermediates in many total synthesis campaigns. While there is no specific mention in the scientific literature of this compound being used in the total synthesis of a natural product, its structure suggests it could be a viable precursor for certain targets.

The synthesis of natural product analogues is another area where this compound could be valuable. rsc.org By using this compound as a starting material, chemists could potentially create novel analogues of known biologically active compounds, where the N-allyl group provides a point of structural diversity.

Integration into Multi-Step Organic Synthesis Schemes

The utility of a synthetic intermediate is often demonstrated by its successful integration into multi-step synthesis pathways. The functional groups of this compound allow for its potential inclusion in various synthetic strategies. For instance, the allyl group can be cleaved to provide a secondary amine, or it can be isomerized to an enamine for further reaction. The alcohol provides a handle for ether or ester linkages, connecting the pyrrolidine core to other parts of a larger molecule.

A hypothetical multi-step sequence could involve the protection of the alcohol, followed by a series of reactions to modify the allyl group, and finally, deprotection and further transformation of the alcohol. The specific reaction conditions would need to be carefully selected to ensure compatibility with the pyrrolidine ring and any other functional groups present in the molecule. Although general strategies for multi-step synthesis are well-established, specific schemes detailing the use of this compound are not readily found in published literature.

Table 2: Hypothetical Multi-Step Synthesis Pathway

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of Alcohol | TBDMSCl, Imidazole | (1-Allylpyrrolidin-3-yl)methoxy(tert-butyl)dimethylsilane |

| 2 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)propan-1-ol |

| 3 | Oxidation of New Alcohol | Dess-Martin Periodinane | 3-(3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)propanal |

This table is illustrative and represents a theoretically possible synthetic sequence.

Advanced Analytical Techniques for Structural and Purity Elucidation in Research

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS)

Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-Allylpyrrolidin-3-yl)methanol, both ¹H and ¹³C NMR would be employed.

¹H NMR: This technique provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the allyl group protons (CH₂=CH-CH₂-), the protons on the pyrrolidine (B122466) ring, the hydroxymethyl group proton (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be unique to the molecule's structure. For instance, the vinyl protons of the allyl group would appear in the downfield region (typically 5-6 ppm), while the protons of the pyrrolidine ring would resonate at higher field.

¹³C NMR: This technique probes the carbon backbone of the molecule. A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom. The chemical shifts of these peaks would indicate the type of carbon (e.g., sp³, sp², C-N, C-O). For example, the carbons of the allyl group's double bond would have characteristic shifts in the 115-140 ppm range, while the carbon attached to the hydroxyl group would appear around 60-70 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H NMR Chemical Shift (ppm, hypothetical) | ¹³C NMR Chemical Shift (ppm, hypothetical) |

| Allyl CH= | 5.7-5.9 (m) | 134-136 |

| Allyl =CH₂ | 5.0-5.2 (m) | 116-118 |

| Allyl -CH₂-N | 3.0-3.2 (d) | 58-60 |

| Pyrrolidine CH₂-N (allyl side) | 2.8-3.0 (m) | 55-57 |

| Pyrrolidine CH₂-N (other) | 2.3-2.5 (m) | 53-55 |

| Pyrrolidine CH | 2.0-2.2 (m) | 40-42 |

| Pyrrolidine CH₂ (next to CH) | 1.6-1.9 (m) | 30-32 |

| -CH₂OH | 3.4-3.6 (d) | 65-67 |

| -OH | Variable, broad | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl and allyl groups would appear around 2850-3100 cm⁻¹. A peak around 1640-1650 cm⁻¹ would correspond to the C=C stretching of the allyl group. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.21 g/mol ). The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the loss of the allyl group, the hydroxymethyl group, or other parts of the molecule.

Chromatographic Separations: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for separating the components of a mixture, thereby assessing the purity of a compound.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-methylpolysiloxane) would be used. The compound would be vaporized and carried through the column by an inert gas (the mobile phase). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection and quantification. The purity of the sample is determined by the presence of a single major peak, with any other peaks indicating impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection can be achieved using various detectors, such as a UV detector (if the compound has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity is assessed by the peak area percentage of the main peak in the chromatogram.

A hypothetical data table for chromatographic conditions is presented below.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Retention Time |

| GC | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm) | Helium | FID/MS | Dependent on temperature program |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV/ELSD/MS | Dependent on mobile phase composition and flow rate |

Future Perspectives and Emerging Research Directions for 1 Allylpyrrolidin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic data for (1-Allylpyrrolidin-3-yl)methanol is sparse in publicly available literature. Commercial suppliers list the compound, indicating that synthetic routes exist. matrixscientific.comchemicalbook.com However, future research should focus on developing and optimizing these routes with a strong emphasis on the principles of green and sustainable chemistry.

The development of environmentally benign synthetic strategies is a paramount goal in modern chemistry. Future research in the synthesis of this compound should prioritize methods that reduce waste, avoid hazardous reagents, and are energy-efficient. This could involve exploring one-pot syntheses, which streamline reaction sequences and minimize purification steps. For instance, a potential one-pot approach could involve the direct allylation of a suitable pyrrolidine (B122466) precursor followed by in-situ reduction.

Furthermore, the use of alternative energy sources such as microwave or ultrasound irradiation could be investigated to potentially shorten reaction times and improve yields. Biocatalysis, employing enzymes to carry out specific transformations, also represents a promising green avenue for the synthesis of chiral variants of this compound.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future sustainable improvements.

| Synthetic Approach | Potential Precursors | Key Transformation | Areas for Sustainable Improvement |

| Reductive Amination | Pyrrolidin-3-yl-methanol, Allyl bromide | N-allylation | Use of greener solvents, catalyst recycling |

| Grignard Reaction | 1-Allylpyrrolidine-3-carbaldehyde | Reduction of aldehyde | milder reducing agents |

| Ring-Closing Metathesis | Di-allylic amine precursor | Olefin metathesis | Use of more efficient and recyclable catalysts |

| Biocatalysis | Prochiral pyrrolidine derivative | Enzymatic allylation/reduction | Development of specific enzymes, reaction in aqueous media |

Exploration of Unprecedented Reactivity and Catalytic Applications

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The pyrrolidine nitrogen, the allyl double bond, and the hydroxyl group can all participate in a variety of chemical transformations.

Future research should systematically investigate the reactivity of this compound. For example, the allyl group could be a handle for various addition and cycloaddition reactions, leading to more complex molecular architectures. The hydroxyl group could be derivatized to form esters, ethers, or other functional groups, potentially modulating the compound's biological activity or physical properties.

Moreover, the chiral center at the 3-position of the pyrrolidine ring makes this compound an interesting candidate for applications in asymmetric catalysis. The compound itself, or its derivatives, could serve as a chiral ligand for transition metal catalysts. Research in this area would involve synthesizing a range of metal complexes and evaluating their performance in stereoselective reactions. The development of such catalysts could have significant implications for the pharmaceutical and fine chemical industries.

Application of Computational Chemistry for Reaction Mechanism Elucidation and Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, computational studies can provide valuable insights where experimental data is lacking.

Future research should employ quantum chemical methods, such as Density Functional Theory (DFT), to investigate the compound's conformational landscape, electronic properties, and reaction mechanisms. unimi.it For instance, computational modeling could be used to predict the most likely sites of reaction and to elucidate the transition states of potential transformations. This knowledge can guide the design of new experiments and the development of more efficient synthetic routes.

Furthermore, computational screening could be used to predict the potential of this compound and its derivatives as catalysts or as biologically active agents. By simulating the interactions of these compounds with target proteins or substrates, researchers can identify promising candidates for further experimental investigation. This in-silico approach can significantly accelerate the discovery and development process.

Research into Bulk Manufacturing and Process Optimization

Future research in this area should focus on translating a developed, sustainable laboratory-scale synthesis into a robust and economical industrial process. This will involve a multidisciplinary approach, combining expertise in chemical engineering, process chemistry, and analytical sciences. Key aspects to be investigated include process parameter optimization (temperature, pressure, reaction time), solvent selection and recycling, and the development of effective purification methods.

A critical aspect of process optimization is ensuring the safety and quality of the final product. This includes the identification and control of potential impurities and the development of analytical methods to monitor the process and ensure the product meets required specifications. The principles of Quality by Design (QbD) could be applied to develop a manufacturing process that is well-understood and consistently delivers a high-quality product. Research into forced periodic operation modes could also be explored to potentially improve yield and efficiency in a continuous manufacturing setting. mdpi.commpg.de

The table below outlines key parameters for consideration in the process optimization of this compound production.

| Process Parameter | Variable | Objective of Optimization | Potential Analytical Technique |

| Reaction Temperature | -20 °C to 100 °C | Maximize yield, minimize byproducts | HPLC, GC-MS |

| Catalyst Loading | 0.1 mol% to 5 mol% | Minimize cost, maximize efficiency | ICP-MS (for metal catalysts) |

| Solvent | Various green solvents | Maximize solubility, minimize environmental impact | NMR, FTIR |

| Purification Method | Distillation, Crystallization, Chromatography | Maximize purity, minimize solvent waste | HPLC, Chiral HPLC |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Allylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves allylation of pyrrolidine derivatives. For example, a two-step process:

Step 1 : Allylation of pyrrolidin-3-ylmethanol using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Key Variables : Temperature (room temp vs. reflux), solvent polarity, and stoichiometric ratios of reagents affect side-product formation (e.g., over-alkylation). Acidic or neutral conditions may lead to rearrangements, as seen in allyl ether chemistry .

- Yield Optimization : Use of catalytic Pd or Ni systems can enhance regioselectivity in allylation steps .

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic allyl protons (δ 5.1–5.8 ppm, multiplet) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Methanol protons appear as a broad singlet (δ 1.5–2.0 ppm) .

- ¹³C NMR : Confirm allyl carbons (δ 115–125 ppm) and pyrrolidine carbons (δ 40–60 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 141.2).

- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹) and C-O bond (1050–1100 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C via retro-ene reactions, releasing allyl fragments. Store at –20°C under inert gas (N₂/Ar) .

- Light Sensitivity : UV exposure accelerates oxidation; amber vials are recommended.

- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but reacts with protic solvents (e.g., MeOH) over time, forming ethers .

Advanced Research Questions

Q. How does the allyl group in this compound influence regioselectivity in transition-metal-catalyzed reactions?

- Methodological Answer :

- Case Study : In Pd-catalyzed cross-couplings (e.g., Heck reactions), the allyl group directs reactivity to the β-position due to steric and electronic effects.

- Experimental Design : Compare reactivity with non-allylated analogs using substrates like aryl halides. Monitor regioselectivity via HPLC or GC-MS .

- Contradictions : Some studies report competing γ-functionalization under high-pressure CO conditions, suggesting ligand-dependent pathways .

Q. What catalytic systems are effective for asymmetric hydrogenation of this compound derivatives?

- Methodological Answer :

- Catalysts : Chiral Ru complexes (e.g., BINAP-Ru) achieve >90% enantiomeric excess (ee) in hydrogenating ketone intermediates to secondary alcohols .

- Optimization :

- Pressure : 50–100 bar H₂ improves conversion.

- Solvent : MeOH/EtOAc mixtures enhance catalyst solubility .

- Data Conflict : Lower ee (<70%) observed in polar aprotic solvents (DMF) due to catalyst aggregation .

Q. How can computational modeling predict the conformational flexibility of this compound in drug-design contexts?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model energy minima for pyrrolidine ring puckering and allyl group orientation.

- MD Simulations : Analyze solvent-accessible surface area (SASA) to predict binding pocket compatibility .

- Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (Table 1).

| Study | Target (Enzyme/Receptor) | IC₅₀ (µM) | Assay Conditions |

|---|---|---|---|

| A | PDE4 | 12.3 | pH 7.4, 37°C |

| B | PDE4 | 45.7 | pH 6.8, 25°C |

- Root Cause : pH-dependent enzyme inhibition or assay interference (e.g., solvent DMSO >1% in Study B) .

- Resolution : Standardize assay protocols (e.g., buffer pH, temperature) and validate with orthogonal methods (SPR vs. fluorescence) .

Q. How does the compound interact with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- PAMPA Assay : Measure passive diffusion using artificial membranes. LogP (experimental: 1.2) correlates with permeability .

- MD Simulations : Reveal preferential localization near glycerol backbone regions due to H-bonding with methanol -OH group .

- Contradictions : Discrepancies between computational logP (1.5) and experimental values suggest solvation model limitations .

Key Notes

- Avoid abbreviations: Use full chemical names (e.g., "pyrrolidine" not "Pyr").

- Data conflicts often arise from solvent polarity, catalyst choice, or assay variability.

- For synthesis, prioritize PubChem and peer-reviewed protocols over vendor databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.